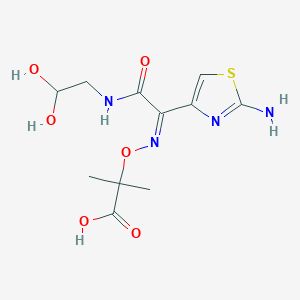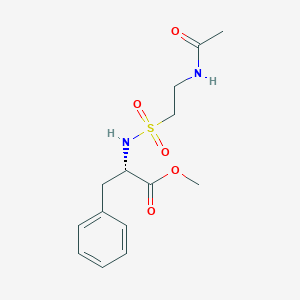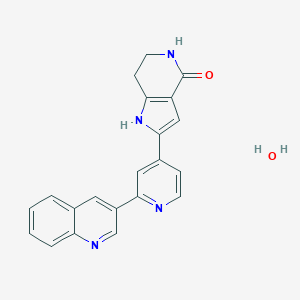
MK-2 抑制剂 III
描述
MK-2 Inhibitor III is a potent and selective inhibitor of MK-2 . It is a cell-permeable pyrrolopyridinyl compound that acts as an ATP-binding site-targeting MK-2/MAPKAP-K2 inhibitor . It has been found to be effective in reducing TNF-α production in both U937 cells and in vivo .
Molecular Structure Analysis
The molecular structure of MK-2 Inhibitor III is based on a pyrrolopyridinyl compound . The empirical formula is C21H16N4O . The molecular weight on an anhydrous basis is 340.38 . More detailed structural analysis would require advanced computational modeling or experimental techniques .Physical And Chemical Properties Analysis
MK-2 Inhibitor III is a solid substance . It is pale yellow in color . It is soluble in DMSO at a concentration of 50 mg/mL . It should be stored at temperatures between 2-8°C .科学研究应用
MK2 Inhibitor III: A Comprehensive Analysis of Scientific Research Applications
Inflammatory Disease Management: MK2 Inhibitor III has shown promise in the treatment of inflammatory diseases by regulating the production of TNF-α and other inflammatory mediators. This regulation can potentially ameliorate diseases where these cytokines play a role, such as ankylosing spondylitis (AS) and other inflammatory conditions .
Osteoclastogenesis Modulation: Research indicates that MK2 Inhibitor III can alter the secretory profile of synovial fibroblast mononuclear cells (SFMCs) and decrease inflammatory osteoclastogenesis, suggesting a role in attenuating both inflammation and joint destruction in arthritis .
Cancer Therapy Enhancement: MK2 Inhibitor III is being explored for its potential to enhance the sensitivity of small cell lung cancer cells to DNA-damaging agents like Etoposide, particularly in cells lacking the G1 checkpoint, which could lead to improved cancer therapies .
Cytokine and Chemokine Production Control: The inhibitor has been observed to sustainably reduce the creation of pro-inflammatory cytokines and chemokines, offering a new therapeutic approach to managing inflammatory diseases with once-daily administration showing safety and tolerability in early studies .
Anti-Inflammatory Potential in PBMCs: Both p38 and MK2 inhibitors have demonstrated strong anti-inflammatory properties by potently inhibiting levels of LPS-induced TNFα and IL-6 in human peripheral blood mononuclear cells (PBMCs), highlighting their potential as anti-inflammatory agents .
作用机制
Target of Action
MK2 Inhibitor III, also known as MK2-IN-3 hydrate or MK-2 Inhibitor III, primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) pathway . MK2 is a direct downstream target of p38 and has been identified as a promising target for inflammatory diseases . Activation of MK2 increases the stability and translation of mRNA of proinflammatory factors such as TNF, IL-1β, and IL-6 .
Mode of Action
MK2 Inhibitor III acts as an ATP-competitive inhibitor of MK2 . It interacts with its targets by inhibiting tumor necrosis factor (TNF), interleukin (IL)-6, and IL-17 protein production in samples of monocytes and macrophages from patients and healthy volunteers via an mRNA-destabilization mechanism .
Biochemical Pathways
MK2 Inhibitor III affects these pathways by reducing the phosphorylation of tristetraprolin (TTP) and accelerating the decay of inflammatory cytokine mRNA in lipopolysaccharide-stimulated macrophages .
Pharmacokinetics
The pharmacokinetic characteristics of MK2 Inhibitor III show linear, dose-proportional increases in drug uptake from 10 mg to 150 mg using a once-daily dosing schedule over 14 days . The drug shows a proportional and linear increase in drug levels across the 14-day study .
Result of Action
The administration of MK2 Inhibitor III results in sustained reductions of TNF-α and other cytokines and chemokines throughout the 14 days . This leads to a decrease in the production of pro-inflammatory cytokines, making it a promising therapeutic approach for the management of inflammatory diseases .
属性
IUPAC Name |
2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKCVKMHGQQSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MK2 Inhibitor III exert its effects within cells?
A1: MK2 Inhibitor III functions by selectively inhibiting MAPK-activated protein kinase 2 (MK2). [, ] MK2 itself is a downstream target of p38 MAPK, a key signaling pathway activated by various stressors like UV radiation and hypoxia. [] By inhibiting MK2, the compound disrupts this stress-activated signaling cascade. While the exact downstream consequences are still under investigation, research indicates that MK2 inhibition can impact apoptosis (programmed cell death), particularly in specific cell types like neuronal cells. []
Q2: The research mentions that MK2 Inhibitor III impacts IPAS activity. Could you elaborate on this interaction?
A2: Inhibitory PAS domain protein (IPAS) plays a dual role in cells. It participates in regulating the body's response to low oxygen (hypoxia) and can also promote apoptosis by interfering with the pro-survival functions of proteins like Bcl-xL. [] Interestingly, research shows that MK2 can directly phosphorylate IPAS at a specific amino acid site (Ser184). [] This phosphorylation event enhances IPAS's ability to induce apoptosis. Treatment with MK2 Inhibitor III has been demonstrated to reduce IPAS-dependent cell death induced by cobalt chloride (CoCl2) in PC12 cells. [] This suggests that the compound, by inhibiting MK2, prevents the phosphorylation of IPAS, thereby reducing its pro-apoptotic activity.
Q3: Are there any known challenges or limitations associated with MK2 Inhibitor III?
A4: One study observed that the cytotoxic effects of a different MK2 inhibitor, CMPD1, in glioblastoma cells weren't dependent on MK2 inhibition itself. [] This raises questions about potential off-target effects of MK2 inhibitors, including MK2 Inhibitor III. Determining the specificity and selectivity of MK2 Inhibitor III is crucial for understanding its true therapeutic potential and minimizing unintended consequences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



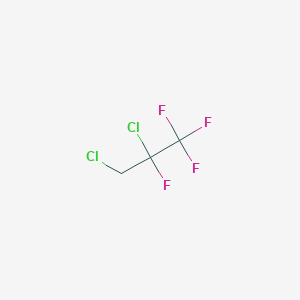
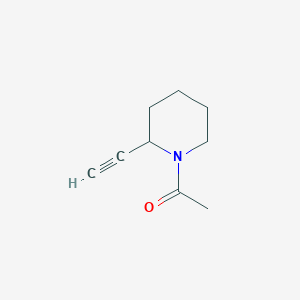





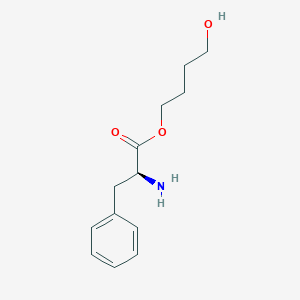

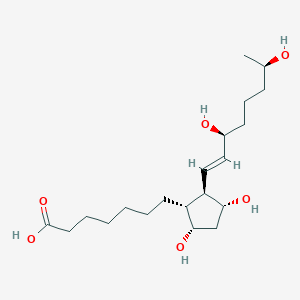
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)

